![molecular formula C13H9NO B3369446 Benzo[h]quinolin-4-ol CAS No. 23443-09-6](/img/structure/B3369446.png)
Benzo[h]quinolin-4-ol
Description
Benzo[h]quinolin-4-ol (CAS: 23443-09-6) is a polycyclic heteroaromatic compound featuring a fused quinoline scaffold with an additional benzene ring at the [h] position and a hydroxyl group at the 4-position of the quinoline moiety . This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its derivatives have been explored for biological activities, including interactions with enzymes and receptors, due to the electron-rich aromatic system and hydrogen-bonding capabilities of the hydroxyl group.
Properties
IUPAC Name |
1H-benzo[h]quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHJSRAIZDOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=CC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597829 | |
Record name | Benzo[h]quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-09-6 | |
Record name | Benzo[h]quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[h]quinolin-4-ol can be synthesized through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between 2-aminobenzaldehyde and a carbonyl compound, resulting in higher yields and shorter reaction times.
Photocatalytic Synthesis: This green chemistry approach employs photocatalysts such as titanium dioxide under UV radiation to facilitate the formation of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedländer synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinolin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Benzo[h]quinolin-4-ol derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds induce cytotoxic effects through mechanisms such as oxidative stress-mediated DNA damage.
Case Studies
- Study on Human Cancer Cell Lines : A study evaluated the effects of various benzo[h]quinoline derivatives on human skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancer cell lines. Compounds demonstrated significant cytotoxicity with IC50 values ranging from 4.8 to 6.9 μM across different cell lines, indicating potent anticancer activity .
- Glioblastoma Cells : Another research focused on the cytotoxicity of benzo[h]quinoline derivatives against U373 human glioblastoma cells. The study found that certain derivatives led to approximately 80% cell death at low concentrations, showcasing their potential as effective anticancer agents .
Antimicrobial Properties
This compound and its analogs exhibit notable antimicrobial activities against various pathogens.
Case Studies
- Activity Against MRSA : One study highlighted the effectiveness of sulfur-substituted benzo[h]quinoline analogs against methicillin-resistant Staphylococcus aureus (MRSA). These compounds displayed high antibacterial activity, making them potential candidates for treating resistant bacterial infections .
- Antifungal Activity : Another investigation reported that benzo[h]quinoline derivatives exhibited excellent antifungal activity against Candida albicans, outperforming standard antifungal treatments like nystatin .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound has shown promise in various other therapeutic areas.
Case Studies
- Antiviral Potential : Some studies suggest that benzo[h]quinoline derivatives may act as HIV integrase inhibitors, contributing to their profile as antiviral agents .
- Neuroprotective Effects : Research indicates that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of Benzo[h]quinolin-4-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Planarity vs.
- Substituent Effects: Methoxy and methyl groups in 7-methoxy-2-methylquinolin-4-ol increase hydrophobicity (XLogP = 2.5) relative to benzo[h]quinolin-4-ol (XLogP ~3.1), but reduce metabolic stability due to steric hindrance .
Key Observations :
- This compound’s synthesis is less documented but inferred to involve multi-step cyclization, contrasting with the well-established chlorination-condensation routes for simpler 4-hydroxyquinolines .
- Functionalization at the 4-position (e.g., amino or carbonyl groups) often requires protecting the hydroxyl group to prevent side reactions .
Key Observations :
- This compound’s fused aromatic system may enhance DNA intercalation compared to monocyclic analogs like 4-hydroxyquinoline .
- Substituents like methoxy groups improve target specificity, as seen in 3-[4-methoxyphenyl]quinolin-4-ol’s high PRKCA affinity .
Physicochemical and Pharmacokinetic Properties
- Solubility: this compound’s low solubility in water (predicted) contrasts with more polar derivatives like 6,7-dimethoxyquinolin-4-ol, which has higher aqueous solubility due to methoxy groups .
- Metabolic Stability: Decahydroquinoline derivatives (e.g., 1-benzyl-4-phenyl-decahydroquinolin-4-ol) exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation .
Biological Activity
Benzo[h]quinolin-4-ol is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound, supported by relevant data tables and case studies.
Overview of this compound
This compound is a member of the quinoline family, which is known for its extensive pharmacological potential. Quinoline derivatives have been studied for their roles in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory activities. The structural features of this compound contribute to its biological efficacy.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated the cytotoxic effects of synthesized benzo[h]quinoline compounds on human glioblastoma cells (U373). The results indicated that certain derivatives exhibited significant cytotoxicity, with one compound leading to approximately 80% cell death at concentrations as low as 0.1 μg/mL .
Table 1: Cytotoxic Activity of Benzo[h]quinoline Derivatives
Compound | Cell Line | Concentration (μg/mL) | % Cell Death |
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Compound 2 | U373 | - | Not significant |
Compound 3 | U373 | 0.1 | ~80% |
2. Antibacterial Properties
This compound has also demonstrated antibacterial activity against various bacterial strains. A study reported that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
3. Antioxidant Activity
The antioxidant properties of this compound have been explored through in vitro assays. These studies indicated that the compound could scavenge free radicals and inhibit lipid peroxidation, thereby contributing to cellular protection against oxidative stress .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compounds may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Enzyme Inhibition : Certain studies have identified benzo[h]quinoline derivatives as inhibitors of key enzymes involved in cancer progression and bacterial survival, such as CDK-5 .
Case Study 1: Glioblastoma Treatment
In a focused study on glioblastoma treatment, researchers synthesized several benzo[h]quinoline derivatives and assessed their efficacy in vitro. The findings revealed that specific compounds not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation .
Case Study 2: Antibacterial Screening
A screening of this compound derivatives against clinical isolates of Staphylococcus aureus demonstrated significant antibacterial activity. The study highlighted the potential for these compounds to serve as templates for developing new antibiotics in the face of rising antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.